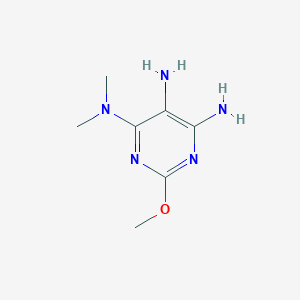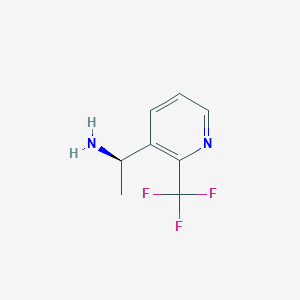
Sodium4-hydroxy-3-oxido-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-hydroxy-3-oxido-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate is a complex organic compound with the molecular formula C14H7NaO6S. It is known for its vibrant color and is commonly used as a dye in various industrial applications. This compound is also referred to as Alizarin Red S, a derivative of anthraquinone, and is widely used in biological staining and as a pH indicator.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-hydroxy-3-oxido-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate typically involves the sulfonation of alizarin (1,2-dihydroxyanthraquinone). The process can be summarized as follows:
Sulfonation Reaction: Alizarin is treated with sulfuric acid to introduce the sulfonate group at the 2-position of the anthraquinone ring.
Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
The reaction conditions usually involve heating alizarin with concentrated sulfuric acid at elevated temperatures, followed by careful neutralization with sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of Sodium 4-hydroxy-3-oxido-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate is carried out in large reactors where precise control of temperature and pH is maintained to ensure high yield and purity. The process involves:
Batch or Continuous Sulfonation: Using sulfuric acid in large-scale reactors.
Neutralization and Crystallization: The sulfonated product is neutralized with sodium hydroxide, and the resulting sodium salt is crystallized out of the solution.
Purification: The crude product is purified through recrystallization or other suitable methods to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 4-hydroxy-3-oxido-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc dust in acidic conditions.
Substitution Reagents: Various nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives.
Applications De Recherche Scientifique
Sodium 4-hydroxy-3-oxido-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate has a wide range of applications in scientific research:
Biological Staining: It is used as a stain in histology and cytology to highlight structures in biological tissues.
pH Indicator: The compound changes color depending on the pH of the solution, making it useful as a pH indicator in various chemical analyses.
Calcium Detection: It is used in biochemistry to detect calcium deposits in tissues, particularly in bone studies.
Dyeing: The compound is used in the textile industry for dyeing fabrics due to its vibrant color and stability.
Mécanisme D'action
The mechanism by which Sodium 4-hydroxy-3-oxido-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate exerts its effects involves its ability to bind to specific molecular targets. In biological staining, it binds to calcium ions, forming a complex that highlights calcium deposits. As a pH indicator, the compound undergoes structural changes that result in color changes depending on the pH of the environment.
Comparaison Avec Des Composés Similaires
Sodium 4-hydroxy-3-oxido-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate can be compared with other anthraquinone derivatives such as:
Alizarin (1,2-dihydroxyanthraquinone): Similar in structure but lacks the sulfonate group, making it less soluble in water.
Alizarin Yellow: Another dye used in pH indicators but with different color properties.
Quinizarin (1,4-dihydroxyanthraquinone): Similar in structure but with hydroxyl groups at different positions, leading to different chemical properties.
The uniqueness of Sodium 4-hydroxy-3-oxido-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate lies in its sulfonate group, which enhances its solubility in water and its ability to form stable complexes with metal ions.
Propriétés
Formule moléculaire |
C14H6Na2O7S |
|---|---|
Poids moléculaire |
364.24 g/mol |
Nom IUPAC |
disodium;4-hydroxy-3-oxido-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C14H8O7S.2Na/c15-11-6-3-1-2-4-7(6)12(16)10-8(11)5-9(22(19,20)21)13(17)14(10)18;;/h1-5,17-18H,(H,19,20,21);;/q;2*+1/p-2 |
Clé InChI |
WPDYCSQWAJUFAE-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13108461.png)
![(2-Tert-butylimidazo[1,2-b]pyridazin-6-yl)-phenylmethanone](/img/structure/B13108466.png)




